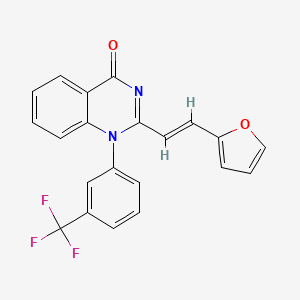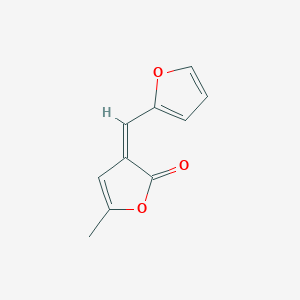
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry This compound features a pyridazinone core, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 5-methoxy-2-phenylpyridazin-3(2H)-one, and thiourea.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea.
Cyclization: The intermediate is then subjected to cyclization with 5-methoxy-2-phenylpyridazin-3(2H)-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-5-methoxy-1,3,4-thiadiazole
- 4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-1,3,4-oxadiazole
Uniqueness
4-((4-Chlorobenzyl)thio)-5-methoxy-2-phenyl-3(2H)-pyridazinone is unique due to its pyridazinone core, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxy and 4-chlorobenzylthio groups further enhances its chemical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
5557-48-2 |
|---|---|
Molekularformel |
C18H15ClN2O2S |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-11-20-21(15-5-3-2-4-6-15)18(22)17(16)24-12-13-7-9-14(19)10-8-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
BMFALLFAWFJQMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




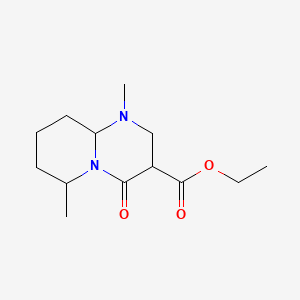

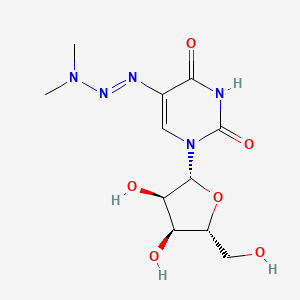
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)

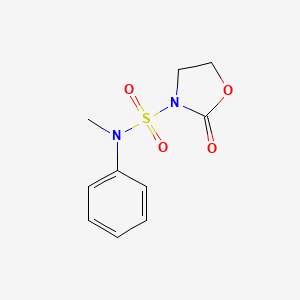

![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
